(S)-4'-Hydroxywarfarin
Overview
Description
(S)-4’-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of a hydroxyl group at the 4’ position of the aromatic ring, which significantly influences its pharmacological properties. The (S)-enantiomer is particularly notable for its enhanced biological activity compared to its ®-counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4’-Hydroxywarfarin typically involves the hydroxylation of warfarin. One common method is the catalytic asymmetric hydroxylation of warfarin using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide, in the presence of a chiral catalyst like a chiral salen complex.
Industrial Production Methods: Industrial production of (S)-4’-Hydroxywarfarin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions: (S)-4’-Hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the warfarin structure can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of 4’-ketowarfarin.
Reduction: Formation of 4’-hydroxywarfarin alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-4’-Hydroxywarfarin has several applications in scientific research:
Chemistry: Used as a model compound to study chiral separation techniques and enantioselective synthesis.
Biology: Investigated for its role in inhibiting vitamin K epoxide reductase, which is crucial in the blood clotting process.
Medicine: Explored for its potential use in anticoagulant therapy with improved efficacy and reduced side effects compared to warfarin.
Industry: Utilized in the development of new anticoagulant drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
(S)-4’-Hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, which is essential for the synthesis of clotting factors. The (S)-enantiomer binds more effectively to the enzyme, leading to a more potent anticoagulant effect. The molecular targets include the active site of vitamin K epoxide reductase, and the pathways involved are those related to the vitamin K cycle and blood coagulation.
Comparison with Similar Compounds
Warfarin: The parent compound, used widely as an anticoagulant.
®-4’-Hydroxywarfarin: The enantiomer with less biological activity.
Acenocoumarol: Another anticoagulant with a similar mechanism of action.
Phenprocoumon: A long-acting anticoagulant with structural similarities.
Uniqueness: (S)-4’-Hydroxywarfarin is unique due to its enhanced potency and selectivity for vitamin K epoxide reductase compared to other anticoagulants. Its chiral nature allows for more targeted therapeutic effects, reducing the risk of side effects associated with racemic mixtures.
Properties
IUPAC Name |
4-hydroxy-3-[(1S)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWAMPDGRWRPF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314211 | |
Record name | (S)-4′-Hydroxywarfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68407-05-6 | |
Record name | (S)-4′-Hydroxywarfarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68407-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxywarfarin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068407056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-4′-Hydroxywarfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYWARFARIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZW392097 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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